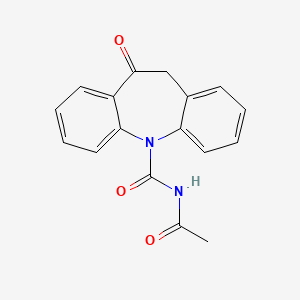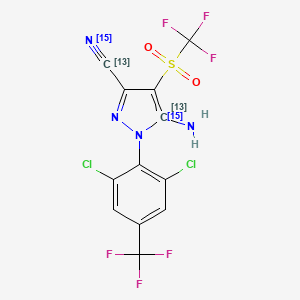
(4-Pyridin-3-yl-thiazol-2-yl)-o-tolyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine: is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and substituted with a 2-methylphenyl group
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-methylphenylamine, 3-bromopyridine, and 2-aminothiazole.
Step 1: The 2-methylphenylamine is reacted with 3-bromopyridine in the presence of a palladium catalyst to form the intermediate compound.
Step 2: The intermediate is then subjected to a cyclization reaction with 2-aminothiazole under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry:
- Used as a building block for the synthesis of more complex heterocyclic compounds.
- Employed in the development of new ligands for catalysis.
Biology:
- Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine:
- Explored for its potential as an anti-inflammatory and anticancer agent.
- Studied for its interactions with various biological targets, including enzymes and receptors.
Industry:
- Utilized in the development of new materials with specific electronic properties.
- Applied in the synthesis of dyes and pigments.
作用机制
The mechanism by which N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes critical for cell wall synthesis. As an anticancer agent, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
相似化合物的比较
- N-(2-methylphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
- N-(2-methylphenyl)-4-pyridin-4-yl-1,3-thiazol-2-amine
- N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-4-amine
Uniqueness:
- The specific positioning of the pyridine and thiazole rings in N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine provides unique electronic properties that can be exploited in various applications.
- The presence of the 2-methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
属性
CAS 编号 |
5833-82-9 |
|---|---|
分子式 |
C15H13N3S |
分子量 |
267.4 g/mol |
IUPAC 名称 |
N-(2-methylphenyl)-4-pyridin-3-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C15H13N3S/c1-11-5-2-3-7-13(11)17-15-18-14(10-19-15)12-6-4-8-16-9-12/h2-10H,1H3,(H,17,18) |
InChI 键 |
FXHPQWBPQCARGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1NC2=NC(=CS2)C3=CN=CC=C3 |
溶解度 |
11.2 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


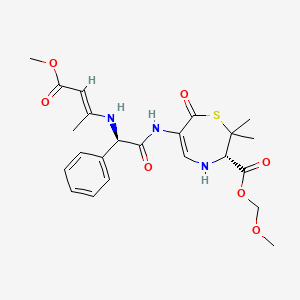
![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1,14,16-trihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10-trione](/img/structure/B13843415.png)
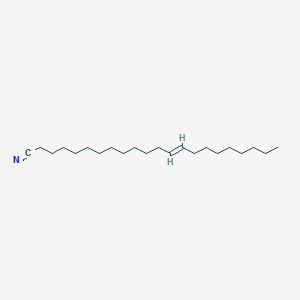
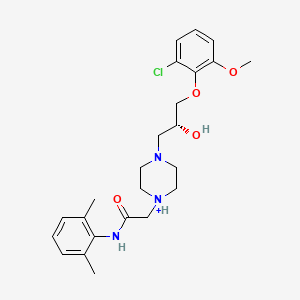
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
![Tert-butyl 1-benzyl-6-(2-ethoxy-2-oxoethyl)-2,3,4a,8a-tetrahydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13843434.png)
